4-(3-Chlorophenyl)-2-methylbutan-2-ol
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-11(2,13)7-6-9-4-3-5-10(12)8-9/h3-5,8,13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAHUZJVQOVZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purification and Isolation
Post-reaction, the crude product is isolated via solvent extraction (benzene or ethyl acetate) and distilled under reduced pressure. Recrystallization from hexane/benzene mixtures enhances purity.
Hydrolysis of Ester or Amide Intermediates
An alternative route involves synthesizing ester precursors followed by hydrolysis. This method, inspired by US11332435B2, employs tert-butyl esters as intermediates.
Esterification and Hydrolysis Protocol
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Amide coupling : (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid (II) is activated using oxalyl chloride to form a carbonyl chloride, which reacts with tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate (III-A).
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Hydrolysis : The tert-butyl ester is cleaved with trifluoroacetic acid (TFA), yielding the carboxylic acid, which is subsequently reduced to the alcohol.
Optimization notes :
Challenges and Mitigations
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Safety : Handling TFA and oxalyl chloride requires rigorous temperature control (0–25°C).
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Byproducts : Chromatographic purification (RP-HPLC) is necessary to remove trifluoroacetyl byproducts.
Solvent-Mediated Resolution of Racemates
Although this compound lacks chirality due to its symmetrical tertiary alcohol structure, resolution techniques from CA2512342A1 provide insights into purifying structurally similar compounds.
Application to Tertiary Alcohol Synthesis
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Racemic mixture preparation : If synthetic routes produce stereoisomeric byproducts (e.g., via asymmetric catalysis), resolution using chiral amines (e.g., α-methylbenzylamine) in butanol/water mixtures can isolate enantiomers.
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Recrystallization : The diastereomeric salt is refined in the same solvent system, yielding >99% enantiomeric excess (ee) in optimized cases.
Solvent selection :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(3-chlorophenyl)-2-methylbutan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate; acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride; solvent (e.g., ethanol, tetrahydrofuran)
Substitution: Nucleophiles (e.g., amines, thiols); solvent (e.g., dimethylformamide), elevated temperature
Major Products
Oxidation: 4-(3-chlorophenyl)-2-methylbutan-2-one
Reduction: Various alcohol derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 4-(3-Chlorophenyl)-2-methylbutan-2-ol serves as a versatile intermediate. It is often used to synthesize more complex molecules due to its unique structural features. The compound's ability to undergo various chemical transformations makes it a valuable building block in synthetic chemistry.
Research has indicated that this compound exhibits potential biological activities. Studies have explored its antimicrobial and anti-inflammatory properties, suggesting its application in developing therapeutic agents. For instance, compounds with similar structures have shown efficacy against specific bacterial strains and inflammatory conditions.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural characteristics allow for modifications that can enhance pharmacological properties. Researchers are exploring its interactions with biological targets, which could lead to the development of new drugs for various diseases.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various compounds highlights its importance in chemical manufacturing processes.
Antimicrobial Activity Study
A study conducted on derivatives of this compound revealed promising antimicrobial properties against certain pathogens. The research demonstrated that modifications to the chlorophenyl group enhanced the compound's effectiveness against resistant strains of bacteria.
Drug Development Research
In a recent drug development project, researchers synthesized analogs of this compound to evaluate their efficacy in treating inflammatory diseases. Preliminary results indicated that some derivatives exhibited significant anti-inflammatory activity in vitro, warranting further investigation.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Effects
The position of the chlorine atom on the phenyl ring and the type of halogen substituent significantly influence physicochemical properties and biological activity.
Key Examples:
Key Observations :
Functional Group Variations
Functional groups modulate chemical behavior and applications:
Alcohols vs. Heterocyclic Derivatives:
- This compound: The alcohol group renders it polar but less reactive compared to sulfur-containing heterocycles. No antimicrobial activity is reported for this compound .
- 2-Hydrazono-thiazole derivatives (e.g., from 4-(3-chlorophenyl)-3-thiosemicarbazide): These exhibit significant antimicrobial activity against E. coli and C. albicans due to the thiazole-hydrazone moiety, which facilitates target binding .
Industrial and Pharmacological Relevance
- Impurity Profiles: Related chlorophenyl alcohols (e.g., (4-chlorophenyl)phenyl-methanol) are monitored as impurities in pharmaceutical synthesis, emphasizing the need for precise structural characterization .
- Environmental Impact: Chlorophenol derivatives (e.g., 3,4-dichloro-2-methylphenol) are studied for persistence and toxicity, suggesting that 3-chlorophenyl alcohols may require similar environmental assessments .
Biological Activity
4-(3-Chlorophenyl)-2-methylbutan-2-ol is a compound of significant interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H17Cl
- Structural Features : The compound contains a chlorophenyl group, a tertiary alcohol functional group, and a branched alkyl chain, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorophenyl group enhances its lipophilicity, which facilitates membrane permeability and enhances interactions with biological targets.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against cancer cell lines. For instance, derivatives of chlorophenyl compounds have shown IC50 values in the low micromolar range against HeLa cells, indicating potential as anticancer agents .
- Anticonvulsant Properties : Some studies have reported that chlorophenyl derivatives can exhibit anticonvulsant effects when administered orally, making them candidates for further investigation in neurological disorders .
- Interaction with Biological Molecules : The compound may modulate the activity of specific enzymes or receptors, leading to various biological responses. Its mechanism may involve competitive inhibition or allosteric modulation depending on the target.
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
A study investigating the antiproliferative properties of chlorophenyl derivatives found that this compound exhibited significant activity against several cancer cell lines. The compound's structure was modified to enhance its potency, leading to derivatives that showed improved IC50 values compared to standard chemotherapeutics like doxorubicin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-(3-Chlorophenyl)-2-methylbutan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of tertiary alcohols like this compound often involves Friedel-Crafts alkylation or cyclialkylation. For example, cyclialkylation of analogous compounds (e.g., 4-(acridin-9-yl)-2-methylbutan-2-ol) uses acid catalysis to form fused heterocycles, achieving yields up to 60% under controlled temperature (40–60°C) and inert atmospheres . Optimization may require adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. toluene), and catalyst type (Lewis acids like AlCl₃). Monitoring via TLC or HPLC is critical to track intermediate stability.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar compounds?
- Methodological Answer :
- ¹H NMR : The tertiary alcohol proton (OH) may appear as a broad singlet (~1.5 ppm) in non-deuterated solvents. The 3-chlorophenyl group shows distinct aromatic splitting patterns (e.g., doublets at ~7.2–7.4 ppm for meta-substituted chlorines).
- IR : A strong O-H stretch near 3400 cm⁻¹ and C-Cl vibration at 550–850 cm⁻¹ confirm functional groups.
- MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₁H₁₃ClO). Fragmentation patterns (e.g., loss of H₂O or Cl) differentiate it from analogs like 4-(4-chlorophenyl) derivatives .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is standard. For polar byproducts, recrystallization in ethanol/water mixtures improves purity. Advanced techniques like preparative HPLC (C18 column, acetonitrile/water mobile phase) resolve closely eluting isomers. Purity validation via GC-MS or HPLC-DAD ensures ≥95% purity .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound analogs?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina) identifies potential binding affinities to targets like G-protein-coupled receptors, leveraging the 3-chlorophenyl group’s hydrophobicity for π-π stacking. QSAR models correlate substituent effects (e.g., electron-withdrawing Cl) with activity, guiding analog design .
Q. What experimental approaches resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Accelerated stability studies (ICH guidelines) assess degradation kinetics:
- Acidic Conditions (pH 1–3) : Monitor via HPLC for dehydration products (e.g., alkene formation).
- Basic Conditions (pH 10–12) : Check for esterification or oxidation byproducts using LC-MS.
- Photostability : Expose to UV light (ICH Q1B) and track changes via UV-Vis spectroscopy. Contradictory data are resolved by replicating conditions with controlled humidity and oxygen levels .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic fate of this compound in in vitro assays?
- Methodological Answer : Synthesize ¹³C-labeled analogs at the methyl or alcohol positions. Incubate with liver microsomes (e.g., human CYP450 isoforms) and use LC-MS/MS to trace metabolites. Deuterium labeling at the benzylic position slows oxidation, identifying rate-limiting steps in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
